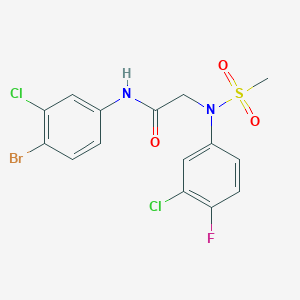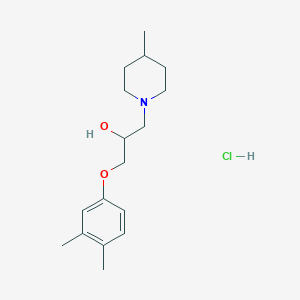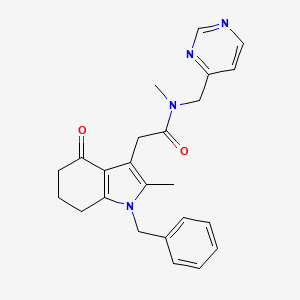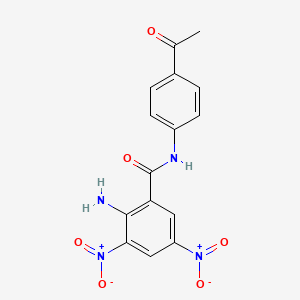![molecular formula C19H20ClNO5 B4885912 4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4885912.png)
4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene, also known as ANPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. ANPP is a precursor to the synthesis of fentanyl, a potent synthetic opioid that is used medically for pain relief. However, the focus of
作用機序
4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene acts as a mu-opioid receptor agonist, meaning that it binds to and activates the mu-opioid receptor. This results in the inhibition of pain signals and the release of dopamine, which produces feelings of pleasure and euphoria. The mechanism of action of this compound is similar to that of fentanyl, which is why it is used as a precursor to fentanyl synthesis.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal studies. These effects include pain relief, sedation, respiratory depression, and decreased gastrointestinal motility. This compound has also been shown to produce physical dependence and withdrawal symptoms in animals, similar to other opioids.
実験室実験の利点と制限
One advantage of using 4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene in lab experiments is its high affinity for the mu-opioid receptor. This makes it a valuable tool for studying the structure-activity relationship of opioids and their interactions with the mu-opioid receptor. However, one limitation of using this compound is its potential for abuse and addiction, which must be carefully considered when using it in lab experiments.
将来の方向性
There are several potential future directions for research involving 4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene. One area of interest is the development of novel opioid analgesics that are less addictive and have fewer side effects than currently available opioids. This compound could be used as a starting point for the development of these new drugs. Another area of interest is the development of new tools for studying the mu-opioid receptor and its interactions with opioids. This compound could be used to develop new ligands and probes for studying this receptor. Finally, this compound could be used to study the role of the mu-opioid receptor in other physiological processes, such as immune function and stress responses.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research, particularly in the field of medicinal chemistry. Its high affinity for the mu-opioid receptor makes it a valuable tool for studying the structure-activity relationship of opioids and their interactions with this receptor. However, its potential for abuse and addiction must be carefully considered when using it in lab experiments. There are several potential future directions for research involving this compound, including the development of new opioid analgesics and the development of new tools for studying the mu-opioid receptor.
合成法
4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene can be synthesized through a multi-step process involving the reaction of 2-chloro-4-nitrophenol with allyl bromide, followed by the reaction of the resulting product with 3-chloropropyl-2-methoxyphenol. The final step involves the reduction of the nitro group to an amine group, resulting in the formation of this compound. This synthesis method has been well-documented in scientific literature and has been used to produce this compound for research purposes.
科学的研究の応用
4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have a high affinity for the mu-opioid receptor, which is the same receptor that fentanyl binds to. This makes this compound a valuable tool for studying the structure-activity relationship of opioids and their interactions with the mu-opioid receptor.
特性
IUPAC Name |
1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO5/c1-3-5-14-6-8-18(19(12-14)24-2)26-11-4-10-25-17-9-7-15(21(22)23)13-16(17)20/h3,6-9,12-13H,1,4-5,10-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUVRMHHUPSHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4885830.png)

![isopropyl 2-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B4885841.png)
![2-(benzylthio)-3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4885844.png)
![3-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-phenylpropanamide](/img/structure/B4885865.png)

![1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4885873.png)
![ethyl 2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}butanoate](/img/structure/B4885874.png)
![6-[2-(benzyloxy)benzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4885879.png)

![1-[2-(1-azocanyl)-3-pyridinyl]-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B4885898.png)
![N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide](/img/structure/B4885915.png)

![N~2~-(3-chlorophenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4885918.png)